5-Methoxy-2-methyl-3-indoleacetic acid

Catalog No.
S591060
CAS No.
2882-15-7
M.F
C12H13NO3
M. Wt
219,24 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-methyl-3-indoleacetic acid

CAS Number

2882-15-7

Product Name

5-Methoxy-2-methyl-3-indoleacetic acid

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Molecular Formula

C12H13NO3

Molecular Weight

219,24 g/mole

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)

InChI Key

TXWGINUZLBAKDF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O

Synonyms

5-Methoxy-2-methyl-3-indoleaceticacid;2882-15-7;5MIAA;(5-Methoxy-2-methyl-1H-indol-3-yl)aceticacid;2-(5-methoxy-2-methyl-1H-indol-3-yl)aceticacid;1H-Indole-3-aceticacid,5-methoxy-2-methyl-;TXWGINUZLBAKDF-UHFFFAOYSA-N;DESCHLOROBENZOYLINDOMETHACIN;5-Methoxy-2-methylindoleaceticacid;5-methoxy-2-methylindole-3-aceticacid;2-(5-methoxy-2-methylindol-3-yl)aceticacid;PubChem16841;AC1Q5VLC;AC1L2QA4;AC1Q4F1C;CHEMBL1058;Oprea1_768754;N-Deschlorobenzoylindomethacin;KSC204E7R;SCHEMBL454792;105171_ALDRICH;STOCK1N-17012;CTK1A4278;ZINC56398;5-Methoxy-methylindoleaceticacid

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O

5-Methoxy-2-methyl-3-indoleacetic acid (5-MeO-2M-IAA) is a molecule belonging to the class of auxin phytohormones. Phytohormones are plant hormones that regulate various growth and developmental processes []. Information on the natural occurrence and specific biological function of 5-MeO-2M-IAA in plants is currently limited.

There is some research on the synthesis of 5-MeO-2M-IAA, suggesting its potential use as a research tool to understand auxin signaling pathways [].


Molecular Structure Analysis

The structure of 5-MeO-2M-IAA consists of an indole ring system with a methoxy group (OCH3) at the 5th position and a methyl group (CH3) at the 2nd position. An acetic acid side chain (CH2COOH) is attached at the 3rd position of the indole ring [].

The indole ring system is a bicyclic aromatic structure known for its presence in many biologically important molecules, including tryptophan, a precursor to the neurotransmitter serotonin. The presence of functional groups like methoxy and methyl groups can influence the molecule's electronic properties and interaction with other molecules.


Chemical Reactions Analysis

  • Ester hydrolysis: The ester bond (C-O) in the acetic acid side chain can be cleaved by enzymes or under acidic/basic conditions, releasing the indole ring and acetic acid moieties [].

Physical and Chemical Properties

Some physical properties of 5-MeO-2M-IAA are available from commercial suppliers:

  • Appearance: Off-white to light yellow to light beige crystalline powder [].
  • Melting point: 161°C to 166°C [].
  • Solubility: Soluble in methanol [].

Analytical Applications

  • Determination of indomethacin and its impurities

    5-Methoxy-2-methyl-3-indoleacetic acid (5-M2M-IAA) has been employed in the quantitative determination of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and its major impurities in suppository and capsule formulations using High-Performance Liquid Chromatography (HPLC) []. This method provides a reliable and accurate means of assessing the purity and quality of indomethacin-based pharmaceutical products.

  • Metabolite analysis

    5-M2M-IAA has also been utilized in the development of a fast, sensitive, and simultaneous method for the determination of serotonin metabolites using Liquid Chromatography with Mass Spectrometry (LC-MS) detection []. This technique allows for the efficient and accurate profiling of serotonin metabolites, which can be crucial in various research areas, including neuropharmacology and psychiatric studies.

Source and Occurrence

  • Natural product: 5-M2M-IAA is a naturally occurring compound found in tomatoes (Solanum lycopersicum) []. While its specific biological function in the plant is not fully elucidated, its presence suggests a potential role in plant physiology or defense mechanisms.

XLogP3

1.9

UNII

KY9AD0AQM0

Other CAS

2882-15-7

Wikipedia

5-Methoxy-2-methyl-3-indoleacetic acid

Dates

Modify: 2023-08-15

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